2-(4-Methylphenyl)oxirane, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as ®-4-Methylstyrene oxide, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it contains an oxirane ring (a three-membered cyclic ether) and a chiral center, making it optically active. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of ®-4-methylstyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like water, alcohols, and amines in the presence of acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Ozone (O3) or periodic acid (HIO4) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Diols, ethers, and amino alcohols.
Reduction: Corresponding alcohol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Scientific Research Applications
Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide serves as an electrophilic center .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-(4-fluorophenyl)-, (2R)-: Similar structure but with a fluorine substituent on the phenyl ring.
Oxirane, 2-(4-bromophenyl)-, (2R)-: Similar structure but with a bromine substituent on the phenyl ring.
Oxirane, 2-(4-methoxyphenyl)-, (2R)-: Similar structure but with a methoxy substituent on the phenyl ring.
Uniqueness
Oxirane, 2-(4-methylphenyl)-, (2R)- is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
CAS No. |
135413-94-4 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S)-2-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI Key |
QAWJAMQTRGCJMH-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.